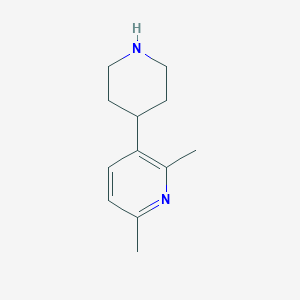

2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Description

BenchChem offers high-quality 2,6-Dimethyl-3-(piperidin-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-3-(piperidin-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethyl-3-piperidin-4-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWYAMYUKPRFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dimethyl-3-(piperidin-4-yl)pyridine CAS 1260871-08-6 properties

CAS 1260871-08-6 | Strategic Intermediate for Epigenetic & Kinase Modulator Design

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of targeted small-molecule therapeutics. Its structural motif—a 2,6-disubstituted pyridine linked to a saturated piperidine ring—serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) .

This scaffold is particularly prominent in the development of EZH2 (Enhancer of Zeste Homolog 2) inhibitors and Cholesterol 24-Hydroxylase (CH24H) inhibitors . The 2,6-dimethyl substitution pattern on the pyridine ring is known to enforce atropisomerism or restricted rotation in complex ligands, a property exploited to lock bioactive conformations in enzyme pockets (e.g., in the optimization of Tazemetostat analogs).

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The compound is most stable and commercially available as its dihydrochloride salt (CAS 2244085-62-7), which offers improved crystallinity and shelf-life compared to the hygroscopic free base.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1260871-08-6 (Free Base) / 2244085-62-7 (2HCl Salt) |

| IUPAC Name | 2,6-Dimethyl-3-(piperidin-4-yl)pyridine |

| Molecular Formula | C₁₂H₁₈N₂ (Free Base) |

| Molecular Weight | 190.29 g/mol (Free Base) / 263.21 g/mol (2HCl) |

| Physical State | Off-white to pale yellow solid (HCl salt) |

| Solubility | Soluble in Water, DMSO, Methanol (Salt form) |

| LogP (Calc) | ~2.5 - 3.0 (Free Base) |

| pKa (Calc) | ~9.8 (Piperidine NH), ~5.6 (Pyridine N) |

| Storage | Hygroscopic.[1][2][3][4][5] Store at 2–8°C under inert atmosphere (Ar/N₂). |

Synthetic Architecture & Methodology

The industrial synthesis of CAS 1260871-08-6 typically avoids direct ring construction (Hantzsch synthesis) due to regioselectivity challenges. Instead, a modular cross-coupling approach is preferred, ensuring high purity and scalability.

Core Synthetic Pathway (Suzuki-Miyaura Strategy)

This route utilizes a palladium-catalyzed coupling between a halogenated pyridine and a metallated tetrahydropyridine, followed by reduction.

Step 1: Cross-Coupling [6]

-

Reactants: 3-Bromo-2,6-dimethylpyridine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Conditions: Base (K₂CO₃ or Cs₂CO₃), Dioxane/Water, 90°C.

-

Mechanism: The 2,6-dimethyl groups provide steric bulk, preventing catalyst poisoning but requiring higher temperatures for oxidative addition.

Step 2: Hydrogenation & Reduction

-

Reagent: H₂ (1 atm to 50 psi), Pd/C (10% w/w).

-

Solvent: Methanol or Ethanol.

-

Outcome: Reduces the internal alkene of the tetrahydropyridine to the saturated piperidine.

Step 3: Deprotection

-

Reagent: 4M HCl in Dioxane or TFA/DCM.

-

Product: Yields the dihydrochloride salt of the target molecule.

Visualization of Synthetic Logic

Figure 1: Modular synthetic pathway utilizing Suzuki coupling followed by catalytic hydrogenation.

Applications in Drug Discovery[11]

Epigenetic Modulation (EZH2 Inhibitors)

The 2,6-dimethylpyridine motif is a "privileged structure" in the design of EZH2 inhibitors (e.g., analogs of Tazemetostat ).

-

Mechanism: The methyl groups at positions 2 and 6 create steric clash with the biaryl linker, forcing the molecule into a non-planar conformation. This "twist" is often required to fit into the specific hydrophobic pocket of the EZH2 histone methyltransferase.

-

Role of Piperidine: The piperidine ring acts as a solubilizing group and a vector to project amine-linked tails into the solvent-exposed region of the enzyme, improving pharmacokinetic (PK) properties.

CNS Targets (CH24H Inhibition)

Research indicates that 3-piperidinyl pyridine derivatives are potent scaffolds for inhibiting Cholesterol 24-Hydroxylase (CH24H) [1].

-

Therapeutic Relevance: CH24H is a key enzyme in brain cholesterol metabolism. Inhibitors are investigated for treating epilepsy and neurodegenerative diseases.

-

Binding Mode: The basic nitrogen of the piperidine often forms a critical hydrogen bond or salt bridge with aspartate or glutamate residues within the enzyme's active site.

Handling & Analytical Standards

Storage & Stability[7]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or sealed under nitrogen/argon at 2–8°C.

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Long-term stock solutions should be stored at -20°C.

Analytical Validation (Self-Check)

To verify the identity of CAS 1260871-08-6 in the lab, look for these signature NMR signals:

-

Pyridine Methyls: Two distinct singlets (or one integrating for 6H if symmetric environment, though usually distinct due to 3-substitution) around 2.4–2.6 ppm .

-

Pyridine Proton: Aromatic singlet (or coupled doublet) around 6.8–7.2 ppm (C5-H) and 7.2–7.5 ppm (C4-H).

-

Piperidine Methines: A multiplet around 2.8–3.2 ppm (depending on salt form) corresponding to the protons alpha to the nitrogen.

References

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.

-

Process for producing 2,6-dihydroxy-3,4-dialkylpyridines (Related Synthetic Methodology). Google Patents, US6624307B1.

-

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride Product Data. ChemScene.

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Researcher.Life.

Sources

- 1. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 5. Indole, azaindole and related heterocyclic 4-alkenyl piperidine amides - Patent 1513832 [data.epo.org]

- 6. Pyridine synthesis [organic-chemistry.org]

Chemical Structure of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

This guide provides an in-depth technical analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , a critical heterocyclic scaffold used in modern medicinal chemistry.[1][2] It details the structural properties, synthetic pathways, and pharmaceutical relevance of this compound, designed for researchers and drug development professionals.[1][2]

Technical Guide & Pharmacophore Analysis[1][2]

Executive Technical Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7 for dihydrochloride salt) is a bifunctional heterocyclic building block.[1][2] It features an electron-deficient pyridine ring substituted with electron-donating methyl groups at the

This specific substitution pattern is highly strategic in drug design:

-

Metabolic Stability: The 2,6-dimethyl groups block the most metabolically vulnerable sites on the pyridine ring (oxidation by CYP450 often occurs at the

-position).[1] -

Basicity Modulation: The molecule contains two basic nitrogen centers with distinct

values, allowing for tunable solubility and binding interactions.[1][2] -

Conformational Control: The steric bulk of the 2-methyl group restricts the rotation of the piperidine ring, potentially locking the molecule into a bioactive conformation.[1][2]

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of two distinct ring systems linked by a single C-C bond (

-

Pyridine Core (Aromatic): The 2,6-dimethyl substitution creates a "lutidine-like" steric environment.[1][2] While the methyl groups are electron-donating (increasing electron density on the ring), they sterically hinder the pyridine nitrogen, reducing its nucleophilicity compared to unsubstituted pyridine.[1][2]

-

Piperidine Ring (Aliphatic): Attached at the C4 position, this ring acts as a secondary amine.[1][2] It typically adopts a chair conformation to minimize torsional strain.[2]

Electronic Properties & Basicity

The molecule exhibits dual basicity, crucial for salt formation and receptor binding.[1][2]

| Center | Type | Approx. | Characteristics |

| Piperidine N (NH) | Secondary Amine ( | 10.5 – 11.0 | Highly basic; primary site for protonation and salt formation (e.g., HCl salts).[1][2] |

| Pyridine N (=N-) | Aromatic Amine ( | 6.7 – 7.0 | Moderately basic (elevated by +I effect of methyls), but sterically hindered.[1][2] |

Visualization of Structural Logic

The following diagram illustrates the connectivity and key functional regions.

Figure 1: Structural dissection of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine highlighting functional roles of each moiety.[1]

Synthetic Methodologies

The synthesis of this scaffold must address the challenge of coupling an aromatic ring with a saturated heterocycle while maintaining regioselectivity.[2]

Primary Route: Suzuki-Miyaura Cross-Coupling

This is the preferred modern route due to its modularity and high yields.[1][2] It involves coupling a halogenated lutidine with a protected piperidine boronate.[2]

Protocol:

-

Starting Materials: 3-Bromo-2,6-dimethylpyridine + tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.[1][2]

-

Catalyst:

or -

Base/Solvent:

or -

Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).[2]

Figure 2: Step-wise synthesis via Suzuki-Miyaura coupling.

Alternative Route: Reduction of Bipyridyl Precursor

Historically used before efficient

-

Precursor: 2,6-Dimethyl-3-(pyridin-4-yl)pyridine (synthesized via Hantzsch or Negishi coupling).[1][2]

-

Reduction: Catalytic hydrogenation (

,-

Note: This requires careful control to reduce the pyridine ring at position 3 (which becomes the piperidine) without reducing the 2,6-dimethylpyridine ring.[1][2] The 2,6-dimethylpyridine ring is more resistant to reduction due to steric hindrance and electron density, making this route viable but less selective than Route 3.1.[1][2]

-

Analytical Characterization

For verification of the chemical structure, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR) Data (Predicted)

H NMR (400 MHz, DMSO--

Aromatic Protons: Two doublets or a singlet (if overlapping) around

6.9 – 7.1 ppm (Pyridine H-4, H-5).[1][2] -

Methyl Groups: Two distinct singlets around

2.4 – 2.6 ppm.[2][3] The methyl at C2 may be slightly downfield due to proximity to the piperidine ring.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Piperidine Methines/Methylenes:

-

Pyridine Carbons: ~157 ppm (C2/C6), ~135 ppm (C3), ~120 ppm (C4/C5).[1][2]

-

Piperidine Carbons: ~46 ppm (C2/C6), ~36 ppm (C3/C5), ~34 ppm (C4).[1][2]

-

Methyl Carbons: ~22-24 ppm.[2]

Mass Spectrometry[1][2]

-

ESI-MS:

peak at 191.15 (Calculated for

Pharmaceutical Relevance

Pharmacophore Utility

This scaffold is frequently observed in Kinase Inhibitors and CNS-active agents .[1][2]

-

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: The scaffold serves as a core linker, where the piperidine nitrogen interacts with Asp/Glu residues in the active site, and the pyridine ring provides rigid spacing.[1][2]

-

ALK/ROS1 Inhibitors: Analogues of Crizotinib utilize similar piperidine-pyridine bridges to span the ATP-binding pocket and the solvent front.[1][2]

Metabolic Advantages

The 2,6-dimethyl motif is a classic medicinal chemistry tactic ("Metabolic Blocking").[1][2]

-

Problem: Pyridines are prone to N-oxidation or oxidation at the

-carbon (C2/C6) by aldehyde oxidase or CYP450. -

Solution: Methyl substitution at C2/C6 physically blocks these sites, significantly extending the half-life (

) of the drug candidate.[1][2]

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Suzuki Coupling)

-

Pharmaceutical Application (CH24H Inhibitors)

-

General Pyridine Chemistry

Sources

- 1. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 3. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. healthcare intermediates | Aurorium [aurorium.com]

2,6-Dimethyl-3-(piperidin-4-yl)pyridine molecular weight and formula

Technical Profile: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine [1][2]

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a bidentate heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure." Its architecture combines a planar, electron-deficient pyridine core with a flexible, aliphatic piperidine ring. This duality allows the molecule to function as a versatile pharmacophore, capable of engaging in both

It is primarily employed as a key intermediate in the synthesis of Cholesterol 24-Hydroxylase (CH24H) inhibitors , kinase inhibitors, and G-protein coupled receptor (GPCR) modulators.

Physicochemical Specifications

The following data represents the core parameters for the free base form. Researchers handling the dihydrochloride salt should adjust for the added mass of two HCl equivalents.

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₂H₁₈N₂ | Free base form. |

| Molecular Weight | 190.29 g/mol | Monoisotopic mass: 190.1470. |

| CAS Number | 2244085-62-7 | Often cited as the dihydrochloride salt (HCl salt MW: ~263.21).[2] |

| Appearance | Off-white to pale yellow solid | Hygroscopic in salt form. |

| pKa (Calculated) | ~9.8 (Piperidine N), ~6.7 (Pyridine N) | The piperidine nitrogen is the primary basic center. |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity, suitable for CNS penetration. |

| Solubility | Soluble in MeOH, DMSO, dilute acid | Poor water solubility as free base; high as HCl salt. |

Synthetic Methodology: The "Suzuki-Reduction" Protocol

The most robust route for synthesizing 2,6-Dimethyl-3-(piperidin-4-yl)pyridine avoids direct ring construction, favoring a modular coupling approach. This ensures regioselectivity and high yields.

Phase 1: Cross-Coupling (Suzuki-Miyaura)

Objective: Link the pyridine and piperidine rings via a C-C bond.

-

Reagents: 3-Bromo-2,6-dimethylpyridine (Electrophile) + tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (Nucleophile).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Base/Solvent: K₂CO₃ (3 eq) in 1,4-Dioxane/Water (4:1).

-

Conditions: Degas, heat to 90°C for 12 hours under N₂.

Phase 2: Hydrogenation & Deprotection

Objective: Saturate the piperidine ring and remove the Boc protecting group.

-

Step A (Reduction): The coupled intermediate (tetrahydropyridine derivative) is dissolved in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30-50 psi H₂ for 4-6 hours.

-

Step B (Deprotection): Filter catalyst. Add 4M HCl in Dioxane. Stir at RT for 2 hours.

-

Workup: Concentrate in vacuo to yield the dihydrochloride salt.

Visualized Workflow (DOT)

Figure 1: Modular synthesis pathway via Suzuki-Miyaura coupling followed by catalytic hydrogenation.

Structural Biology & Pharmacophore Logic

This molecule is not merely a linker; it is a "scaffold hop" alternative to biphenyl or biaryl systems.

-

The Pyridine Core (Head): The 2,6-dimethyl substitution pattern creates steric bulk (atropisomerism potential if further substituted) and modulates the basicity of the pyridine nitrogen, making it less likely to coordinate tightly with metabolizing enzymes (CYP450), thus improving metabolic stability.

-

The Piperidine Ring (Tail): Provides a solubilizing basic amine and a saturated, puckered ring geometry (chair conformation). This allows the molecule to explore 3D space perpendicular to the pyridine plane, crucial for fitting into deep hydrophobic pockets in enzymes like CH24H or Kinases .

Mechanism of Interaction Diagram

Figure 2: Pharmacophore mapping illustrating the dual-mode binding capability of the scaffold.

Applications in Drug Discovery

-

Cholesterol 24-Hydroxylase (CH24H) Inhibitors: This scaffold has been identified in literature as a potent core for inhibiting CH24H, a brain-specific enzyme involved in cholesterol homeostasis. Inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.

-

Kinase Inhibition: The pyridine-piperidine motif is a classic "hinge-binder" mimic. The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the piperidine extends into the solvent-exposed region or the ribose pocket.

References

-

ChemScene. (2024). 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride Product Data. Retrieved from [2]

-

ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

PubChem. (2025). Compound Summary: 2,6-dimethyl-3-(piperidin-4-yl)pyridine.[1][2] National Library of Medicine. Retrieved from

Sources

The Biological Activity and Medicinal Chemistry of 3-Substituted Pyridine-Piperidine Scaffolds

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The 3-substituted pyridine-piperidine scaffold is a highly privileged structural motif in modern medicinal chemistry. By combining the electron-deficient aromaticity of a pyridine ring with the basic, saturated, and highly flexible piperidine heterocycle, this scaffold provides an optimal spatial geometry for interacting with diverse biological targets. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological activity of these scaffolds, focusing on their roles in neuropharmacology, epigenetic modulation, and antimicrobial development.

Structural Rationale: The "Privileged" 3-Substituted Motif

The architectural brilliance of the 3-substituted pyridine-piperidine hybrid lies in its precise spatial arrangement. Why is the 3-position critical?

In computational and structure-activity relationship (SAR) studies, the 3-substituted pyridine conforms perfectly to the distance-based pharmacophore model required for specific receptor binding, such as the α4β2 nicotinic acetylcholine receptor (nAChR)[1]. Shifting the piperidine appendage to the 2- or 4-position fundamentally alters the vector of the nitrogen lone pairs and the inter-nitrogen distance. This spatial disruption prevents the simultaneous hydrogen bonding and

Furthermore, the basicity of the piperidine nitrogen (pKa ~10-11) ensures it is predominantly protonated at physiological pH, allowing it to act as a robust hydrogen bond donor, while the pyridine nitrogen (pKa ~5.2) remains unprotonated, acting as a hydrogen bond acceptor.

Caption: Pharmacophore logic of the 3-substituted pyridine-piperidine scaffold.

Key Biological Targets and Mechanisms of Action

Neuropharmacology: Nicotinic Acetylcholine Receptors (nAChRs)

The natural alkaloid anabasine (3-(piperidin-2-yl)pyridine) is a classic example of this scaffold. Anabasine acts as a partial to full agonist at central nervous system nAChRs, specifically the α4β2 and α7 subtypes[3][4].

Mechanism of Action:

Anabasine binds to the orthosteric neurotransmitter-binding site of the AChR. The protonated piperidine nitrogen forms a cation-

Epigenetic Modulation: Lysine Specific Demethylase 1 (LSD1)

Beyond neuropharmacology, the scaffold has been successfully adapted for epigenetic targets. The compound 3-(piperidin-4-ylmethoxy)pyridine is a potent structural motif for LSD1 inhibitors[2].

Mechanism of Action:

LSD1 regulates gene expression by demethylating histone H3K4. In the catalytic pocket, the protonated piperidine amino group forms a critical, charge-reinforced hydrogen bond with the Asp555 residue. Simultaneously, the pyridine ring engages in favorable

Caption: Mechanism of LSD1 inhibition by 3-substituted pyridine-piperidine derivatives.

Antimicrobial and Antiviral Agents

Recent drug discovery efforts have fused the pyridine-piperidine core with benzimidazole rings to create potent, broad-spectrum antimicrobial agents. These hybrids (e.g., Compound 5a in recent CLSI standard evaluations) show high efficacy against E. coli, P. aeruginosa, and S. aureus by disrupting bacterial topoisomerase or cell wall synthesis[6][7]. Additionally, 3-substituted pyridine scaffolds have been identified as covalent and non-covalent inhibitors of the SARS-CoV-2 3CL protease (3CLpro), where the pyridine ring forms essential

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological targets and corresponding activity metrics for key 3-substituted pyridine-piperidine derivatives.

| Compound / Scaffold | Primary Biological Target | Key Interaction Residues | Activity Metric (In Vitro) | Reference |

| (S)-Anabasine | α4β2 nAChR (Agonist) | Trp149, Tyr93 (Cation- | [3][5] | |

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 (Inhibitor) | Asp555, Tyr761, FAD | [2][9] | |

| Benzimidazole-pyridine-piperidine (5a) | Bacterial Topoisomerase II | DNA complexation | Broad-spectrum MIC | [7] |

| 3-Substituted Pyridine C2 | SARS-CoV-2 3CLpro | His41 ( | 72% inhibition at | [8] |

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of these scaffolds. These are self-validating systems: the synthesis protocol includes chemoselective constraints to prevent over-reduction, and the biological assay includes specific radioligand displacement controls.

Protocol A: Chemoselective Synthesis of 3-(Piperidin-yl)pyridines

Synthesizing this scaffold is notoriously difficult because pyridines strongly coordinate to transition metal catalysts, often poisoning them, and non-selective reduction leads to piperidinols. We utilize a chemoselective Iridium-catalyzed asymmetric hydrogenation or a Tris(pentafluorophenyl)borane-catalyzed cascade reduction[10][11].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the 3-substituted pyridine precursor (0.2 mmol) in anhydrous toluene (0.5 mL) under an inert argon atmosphere in a glovebox.

-

Catalyst Addition: Add 10 mol% of Tris(pentafluorophenyl)borane (

) to facilitate the dearomative 1,4-hydrosilylation. -

Reduction Phase: Introduce diphenylamine (

, 4.0 equiv) and diphenylsilane ( -

Thermal Activation: Seal the reaction vial and heat to 130°C for 18 hours. The bulky borane catalyst prevents coordination-induced deactivation by the basic nitrogens.

-

Quenching & Purification: Cool to room temperature, quench with 1M NaOH, extract with ethyl acetate, and purify via flash column chromatography (DCM:MeOH 9:1 with 1%

) to isolate the piperidine-pyridine hybrid.

Protocol B: Radioligand Binding Assay for α4β2 nAChR Affinity

To validate the neuropharmacological activity of synthesized anabasine analogs, a competitive radioligand binding assay using

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize rat brain tissue (cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 50 µL of

epibatidine (final concentration 0.5 nM), and 50 µL of the test compound (serial dilutions from -

Equilibration: Incubate the plate at room temperature for 2 hours to ensure steady-state equilibrium. Self-Validation Check: Use 10 µM nicotine in parallel wells to define non-specific binding (NSB).

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

-

Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate

and convert to

Caption: End-to-end experimental workflow for scaffold synthesis and biological evaluation.

Conclusion

The 3-substituted pyridine-piperidine scaffold is far more than a simple heterocycle; it is a finely tuned molecular instrument. By understanding the geometric causality of the 3-position linkage, researchers can leverage its unique electronic and steric properties to design highly selective nAChR agonists, potent epigenetic inhibitors, and novel antimicrobial agents. Future drug discovery programs should continue to exploit asymmetric hydrogenation techniques to explore the untapped stereochemical space of these privileged structures.

References

-

Pyridine alkaloids with activity in the central nervous system National Institutes of Health (PMC) URL: [Link]

-

Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial Agents ResearchGate URL:[Link]

-

Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 National Institutes of Health (PMC) URL: [Link]

-

A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine MDPI URL: [Link]

-

Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 National Institutes of Health (PMC) URL: [Link]

-

Journal of Medicinal Chemistry Vol. 45 No. 15 (Pharmacophore Modeling) ACS Publications URL: [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines ResearchGate URL:[Link]

-

2.3 Chemoselective Hydrogenation of Heteroarenes Thieme E-Books URL:[Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors Molaid / Figshare URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(4-Piperidinylmethoxy)pyridine|Research Chemical [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Action of nicotine and analogs on acetylcholine receptors having mutations of transmitter-binding site residue αG153 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial Agents [academia.edu]

- 8. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-氰基-2-氟苯硼酸 - CAS号 1150114-77-4 - 摩熵化学 [molaid.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books [thieme-connect.de]

Structural Activity & Synthetic Viability: A Comparative Analysis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine vs. 4-Piperidinylpyridine Isomers

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: Scaffold Optimization & Synthetic Methodology

Executive Summary: The "Magic Methyl" Effect in Pyridine Scaffolds

In modern drug discovery, the transition from a "naked" scaffold to a substituted variant often dictates the success of a clinical candidate. This guide provides a technical comparison between the baseline scaffold 4-(pyridin-4-yl)piperidine (and its regioisomers) and the sterically congested 2,6-dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7).

While the naked 4-piperidinylpyridine offers a flat, versatile ligating motif, it suffers from rapid metabolic clearance via N-oxidation and promiscuous binding. The introduction of 2,6-dimethyl substituents on the pyridine ring introduces a "Steric Shield" , fundamentally altering the molecule's electronic profile, conformation (inducing non-planarity), and metabolic stability. This guide details the physicochemical divergence, synthetic challenges, and strategic application of these scaffolds.

Structural & Physicochemical Divergence

The addition of methyl groups at the ortho positions (2 and 6) relative to the pyridine nitrogen is not merely a lipophilic addition; it is a conformational lock.

Conformational Analysis (The "Twist")

-

4-Piperidinylpyridine (4-PP): The bond between the pyridine and piperidine rings possesses free rotation. In solution, this molecule adopts a near-planar conformation to maximize

-conjugation (if the piperidine is oxidized to phenyl) or relaxes into a low-energy rotamer. -

2,6-Dimethyl-3-(piperidin-4-yl)pyridine: The methyl group at position 2 creates significant steric clash with the protons of the piperidine ring. This forces the biaryl-like bond to twist, disrupting planarity. In kinase inhibitor design, this "twist" is crucial for targeting the gatekeeper residue or inducing selectivity for specific protein conformations (e.g., DFG-out).

Electronic & Basicity Parameters

| Parameter | 4-(Pyridin-4-yl)piperidine | 2,6-Dimethyl-3-(piperidin-4-yl)pyridine | Impact on Drug Design |

| Pyridine pKa | ~5.2 | ~6.7 (Calculated) | Methyls are electron-donating (+I effect), increasing basicity. |

| Steric Access | High | Low (Shielded) | The 2,6-dimethyls block the N-lone pair from bulky electrophiles but allow protonation. |

| LogP (Lipophilicity) | ~0.8 - 1.2 | ~1.8 - 2.2 | Increased lipophilicity improves membrane permeability but lowers solubility. |

| Metabolic Liability | High (N-Oxidation) | Low | 2,6-dimethyls sterically block Cytochrome P450 access to the Nitrogen. |

Technical Insight: Although the 2,6-dimethylpyridine is electronically more basic due to inductive effects, it is kinetically less nucleophilic. This is the classic "Steric Inhibition of Resonance" and nucleophilicity. In a biological context, this means the nitrogen can form salt bridges (protonated) but is less likely to coordinate with metal centers or undergo N-glucuronidation.

Metabolic Stability & SAR Logic

The primary driver for selecting the 2,6-dimethyl variant is metabolic stability.

The Metabolic Shielding Mechanism

Unsubstituted pyridines are prone to oxidation at the nitrogen (forming N-oxides) or alpha-hydroxylation.

-

N-Oxidation: The lone pair on the pyridine nitrogen is a soft spot for CYP450 enzymes.

-

Shielding: The 2,6-dimethyl groups create a "hydrophobic fence," preventing the approach of the heme-iron center of CYP450, thereby extending the half-life (

) of the pharmacophore.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting between these isomers based on metabolic and structural needs.

Figure 1: Decision tree for scaffold selection based on metabolic and conformational requirements.

Synthetic Viability & Protocols

Synthesizing the 2,6-dimethyl-3-(piperidin-4-yl)pyridine core is significantly more challenging than the unsubstituted isomer due to steric hindrance at the coupling site.

Retrosynthetic Analysis

-

Unsubstituted: Can be made via reduction of 4,4'-bipyridine or simple Suzuki coupling.

-

2,6-Dimethyl Variant: Requires a specialized Suzuki-Miyaura coupling. The 3-position of the pyridine is crowded by the adjacent 2-methyl group.

Recommended Protocol: Sterically Hindered Suzuki Coupling

Objective: Synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine from 3-bromo-2,6-dimethylpyridine and N-Boc-4-piperidineboronic acid pinacol ester.

Reagents:

-

Substrate: 3-Bromo-2,6-dimethylpyridine (1.0 eq)

-

Boronate: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂ + SPhos (for highly hindered substrates)

-

Base: K₂CO₃ (3.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or pressure tube, dissolve 3-bromo-2,6-dimethylpyridine (1.0 mmol) and the boronate ester (1.2 mmol) in degassed 1,4-dioxane (10 mL).

-

Activation: Add the base (K₂CO₃, 3.0 mmol) dissolved in minimal water (2.5 mL). Sparge with Argon for 5 minutes.

-

Catalysis: Add the Palladium catalyst. Note: For this sterically hindered 3-position, SPhos or XPhos ligands are superior to standard PPh3.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

-

Self-Validating Check: Monitor via LC-MS. Look for the disappearance of the bromide (M+H not visible) and formation of the Boc-protected intermediate (M+H ~291 + 100 [Boc] = ~391).

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane at RT for 2 hours to remove the Boc group.

-

Isolation: Filter the resulting dihydrochloride salt (CAS 2244085-62-7).

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for the sterically hindered 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold.

Applications in Drug Development[1][2][3][4]

Kinase Inhibition (JAK/ALK)

In the development of Janus Kinase (JAK) inhibitors, the piperidinyl-pyridine motif serves as a hinge binder or a solvent-front extender.

-

Case Study: The 2,6-dimethyl motif is often employed when the "naked" pyridine shows poor oral bioavailability due to first-pass metabolism. The methyl groups prevent metabolic oxidation without significantly altering the hydrogen-bonding capability of the pyridine nitrogen (which often binds to the hinge region backbone NH).

GPCR Ligands

For GPCRs (e.g., Histamine H3 or Dopamine D4), the basic nitrogen of the piperidine interacts with a conserved Aspartate residue (Asp3.32). The pyridine moiety sits in a hydrophobic pocket.

-

Selectivity: The 2,6-dimethyl substitution can induce a twist that prevents binding to off-target receptors (like hERG), which often require a flatter topology.

References

-

BenchChem. (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols. Retrieved from

-

ChemScene. (2024). Product Data Sheet: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (CAS 2244085-62-7).[1] Retrieved from

-

National Institutes of Health (NIH). (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors. ACS Publications. Retrieved from

- Brown, H. C., & Kanner, B. (1953). 2,6-Di-t-butylpyridine—An Unusual Pyridine Base. Journal of the American Chemical Society. (Seminal work on steric inhibition of pyridine basicity).

-

Dutta, A. K., et al. (2001).[2] Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling & Formulation Strategies for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Dihydrochloride

[1]

Executive Summary & Physicochemical Identity

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a heteroaromatic scaffold frequently utilized in the synthesis of CNS-active agents, particularly those targeting GPCRs (e.g., 5-HT receptors) and enzymes like Cholesterol 24-Hydroxylase (CH24H).[1]

As a dihydrochloride salt, the compound exhibits distinct solubility behavior driven by high lattice energy and ionic solvation potential.[1] Unlike its free base counterpart (LogP ~3.01), the salt form is engineered for maximal aqueous solubility but requires strict pH control to prevent disproportionation.[1]

Core Chemical Data

| Property | Specification |

| CAS Number | 2244085-62-7 |

| Formula | C₁₂H₂₀Cl₂N₂ |

| Molecular Weight | 263.21 g/mol |

| Salt Form | Dihydrochloride (2HCl) |

| Free Base LogP | ~3.01 (Predicted) |

| pKa (Calculated) | ~5.3 (Pyridine N), ~11.0 (Piperidine N) |

| Appearance | White to off-white crystalline powder |

Solubility Profile: Mechanistic Analysis

The solubility of this compound is dictated by the protonation state of its two nitrogen centers: the basic secondary amine of the piperidine ring and the weakly basic pyridine nitrogen.[1]

Aqueous Solubility & pH Dependency

The dihydrochloride salt is highly water-soluble due to the ionization of both nitrogen atoms.[1] However, solubility is pH-dependent.[1]

-

pH < 4.0: High Solubility.[1] Both the piperidine and pyridine rings are protonated (

).[1] The high charge density facilitates solvation in water.[1] -

pH 5.0 – 9.0: Variable. As pH approaches the pKa of the pyridine (~5.3), the pyridine deprotonates, forming the monocation (

).[1] Solubility remains adequate but decreases relative to the acidic state.[1] -

pH > 10.0: Low Solubility (Precipitation Risk).[1] As pH exceeds the pKa of the piperidine (~11.0), the molecule transitions to its neutral free base form (

). Given the free base LogP of ~3.0, precipitation is highly likely in aqueous media without organic co-solvents.[1]

Organic Solvent Compatibility

| Solvent | Solubility Rating | Mechanistic Rationale |

| Water | High (>50 mg/mL) | Ionic dipole interactions; favorable enthalpy of solvation.[1] |

| DMSO | High (>20 mg/mL) | High dielectric constant supports ion separation; excellent for stock solutions.[1] |

| Methanol | Moderate/High | Protophilic solvent capable of solvating the ionic salt.[1] |

| Ethanol | Moderate | Decreased dielectric constant reduces salt solubility compared to MeOH.[1] |

| DCM/Chloroform | Negligible | Non-polar nature cannot overcome the crystal lattice energy of the salt.[1] |

Visualization: Ionization & Solubility Logic

The following diagram illustrates the pH-dependent ionization states that drive the solubility profile.

Caption: Transition from soluble dicationic salt to insoluble lipophilic free base based on solvent pH.

Experimental Protocols (Self-Validating Systems)

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in specific media.[1]

-

Preparation: Weigh excess compound (~10 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS, FaSSIF, Water).[1]

-

Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter (ensure filter compatibility).

-

Quantification: Analyze the supernatant via HPLC-UV.

HPLC Quantification Method

To accurately quantify the dihydrochloride salt, the method must account for the polar nature of the compound.[1]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation/retention).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine chromophore).[1]

-

Validation: Linearity (

) required from 0.01 mg/mL to 1.0 mg/mL.

Formulation & Handling Guidelines

Hygroscopicity Management

Dihydrochloride salts are frequently hygroscopic.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) in tightly sealed vials.

-

Handling: Equilibrate to room temperature before opening to prevent condensation.

Free Base Conversion (For Organic Synthesis)

If the application requires the non-polar free base (e.g., for extraction into DCM):

References

-

Sada, N. et al. (2022).[1] Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

PubChem. (n.d.).[1] Compound Summary for 2,6-Dimethylpiperidine (Structural Analog). Retrieved from [Link]

Technical Deep Dive: Drug Discovery Applications of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

The following technical guide details the strategic applications, synthesis, and medicinal chemistry of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , a privileged scaffold in modern drug discovery.

Executive Summary

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7) represents a high-value "privileged scaffold" in medicinal chemistry. It combines a basic, solubilizing piperidine moiety with an electron-deficient, aromatic pyridine core, further optimized by methyl substitution at the 2 and 6 positions.

This specific substitution pattern offers three critical advantages over the generic 3-(piperidin-4-yl)pyridine scaffold:

-

Metabolic Stability: The methyl groups block the metabolically vulnerable 2- and 6-positions of the pyridine ring, preventing oxidation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

-

Conformational Restriction: Steric bulk from the methyl groups restricts the rotation of the pyridine-piperidine bond, potentially locking the molecule in a bioactive conformation (atropisomerism control).

-

Selectivity: The added bulk can exclude binding to off-target proteins with smaller binding pockets, enhancing selectivity for targets like Tyrosine Kinases (e.g., ALK, ROS1) , SHP2 phosphatases , and Aminergic GPCRs .

Structural Analysis & Pharmacophore Mapping

Understanding the chemical logic of this scaffold is prerequisite to its application.

| Structural Component | Medicinal Chemistry Function | Key Interaction Types |

| Piperidine Nitrogen (Secondary Amine) | Solubility & Vector: Primary handle for library generation (amides, ureas, alkylation). Provides high pKa (~9-10) for lysosomotropism or salt bridge formation. | Ionic bonds (e.g., with Asp/Glu), H-bond donor/acceptor. |

| Pyridine Ring (Aromatic Core) | Pi-System & H-Bonding: Electron-deficient ring acts as a bioisostere for phenyl, improving water solubility. | Pi-stacking (Phe/Tyr/Trp), H-bond acceptor (Pyridine N). |

| 2,6-Dimethyl Substituents | Metabolic Blockade & Sterics: Blocks oxidative metabolism at | Hydrophobic interactions, Steric clash (selectivity filter). |

Conformational Dynamics (DOT Visualization)

The following diagram illustrates the conformational locking mechanism and the synthetic vector provided by the piperidine nitrogen.

Figure 1: Pharmacophore map highlighting the functional roles of the 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold in drug design.

Primary Applications in Drug Discovery[1][2][3]

Kinase Inhibitors (ALK, MET, ROS1)

In kinase drug discovery, the piperidine-pyridine motif is frequently employed to bind in the solvent-exposed region adjacent to the ATP-binding pocket.

-

Mechanism: The pyridine ring can form water-mediated H-bonds or pi-stack with the gatekeeper residue, while the piperidine tail extends into the solvent, improving physicochemical properties (LogD, solubility).

-

Application: Used as a replacement for the 4-(piperidin-4-yl)phenyl moiety found in first-gen inhibitors (e.g., Ceritinib analogues) to lower lipophilicity and improve metabolic stability.

Allosteric SHP2 Inhibitors

Recent efforts targeting SHP2 (Src Homology 2 domain-containing phosphatase 2) utilize a central scaffold that bridges the N-SH2, C-SH2, and PTP domains.

-

Relevance: The 2,6-dimethylpyridine core mimics the steric and electronic properties of the central pyrazine/pyridine rings found in clinical candidates like TNO155 and SHP099 , but with a distinct vector (the piperidine) for optimizing protein-protein interactions.

GPCR Modulators (GPR119, Histamine H3)

The basic nitrogen of the piperidine is a classic pharmacophore for aminergic GPCRs.

-

GPR119 Agonists: Used for Type 2 Diabetes. The piperidine-pyridine carbamate is a known privileged structure. The 2,6-dimethyl variant is used to tune the agonist efficacy and reduce hERG liability by altering the basicity and lipophilicity profile.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 2,6-Dimethyl-3-(piperidin-4-yl)pyridine starting from commercially available precursors. Scale: Gram-scale (1-5g).

Reagents:

-

2,6-Dimethyl-3-bromopyridine (Starting Material A)

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (Starting Material B)

-

Pd(dppf)Cl₂·CH₂Cl₂ (Catalyst)

-

K₂CO₃ (Base)

-

1,4-Dioxane/Water (Solvent)

-

Pd/C (Hydrogenation Catalyst)

-

TFA or HCl/Dioxane (Deprotection)

Protocol:

-

Suzuki Coupling:

-

Charge a reaction flask with 2,6-Dimethyl-3-bromopyridine (1.0 eq), Boronate ester B (1.1 eq), and K₂CO₃ (3.0 eq).

-

Add 1,4-Dioxane/Water (4:1) and degas with N₂ for 15 min.

-

Add Pd(dppf)Cl₂ (5 mol%) and heat to 90°C for 12h under N₂.

-

Workup: Dilute with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Purify via flash chromatography (Hex/EtOAc).

-

Product:tert-Butyl 4-(2,6-dimethylpyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

-

-

Hydrogenation:

-

Dissolve the coupling product in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 4-6h at RT.

-

Workup: Filter through Celite to remove Pd. Concentrate to yield the saturated piperidine intermediate.

-

-

Boc-Deprotection:

-

Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane .

-

Stir at RT for 2h.

-

Concentrate to dryness. Neutralize with saturated NaHCO₃ or use ion-exchange resin to obtain the free base.

-

Library Generation (Amide Coupling)

Objective: Derivatize the piperidine nitrogen to create a focused library.

Protocol:

-

Dissolve 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1 eq) in DMF.

-

Add Carboxylic Acid (R-COOH, 1.2 eq).

-

Add HATU (1.2 eq) and DIPEA (3 eq).

-

Stir at RT for 4h.

-

Validation: Monitor by LC-MS (Target Mass = Scaffold + Acid - H₂O).

Synthesis Workflow Visualization

The following DOT diagram outlines the critical path for synthesizing and utilizing this scaffold in a drug discovery campaign.

Figure 2: Step-by-step synthetic route for the production of the 2,6-dimethyl-3-(piperidin-4-yl)pyridine scaffold.

Quantitative Data: Physicochemical Profile

The following table summarizes the calculated physicochemical properties of the core scaffold, essential for evaluating "Drug-Likeness" (Lipinski's Rule of 5).

| Property | Value | Implication for Drug Design |

| Molecular Weight | ~190.3 g/mol | Fragment-Like: Ideal for Fragment-Based Drug Discovery (FBDD) or as a low-MW building block. |

| cLogP | ~1.8 - 2.2 | Optimal Lipophilicity: Good balance for membrane permeability without excessive metabolic liability. |

| TPSA | ~25 Ų | High Permeability: Well below the 140 Ų limit, suggesting excellent oral absorption potential. |

| pKa (Piperidine) | ~9.8 | Basic: Likely protonated at physiological pH; good for electrostatic interactions (e.g., Asp residues). |

| pKa (Pyridine) | ~6.0 | Weakly Basic: The 2,6-dimethyl groups increase electron density, slightly raising pKa compared to unsubstituted pyridine. |

| Rotatable Bonds | 1 | Rigid: Low entropic penalty upon binding. |

References

-

Blum, A., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136266856. Retrieved from [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Pyridine/Piperidine scaffolds).

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for pyridine-phenyl bioisosterism).

Advanced Safety and Handling Whitepaper: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Executive Summary

In modern drug discovery, piperidine-substituted pyridines serve as privileged scaffolds for developing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. However, standard Safety Data Sheets (SDS) often lack the mechanistic depth required by synthetic chemists and pharmacologists to design truly safe experimental workflows.

This technical guide deconstructs the physicochemical and toxicological profile of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine , specifically focusing on its dihydrochloride salt form (CAS: 2244085-62-7)[1]. By translating raw hazard data into self-validating laboratory protocols, this whitepaper provides an authoritative framework for the safe handling, functionalization, and disposal of this highly reactive building block.

Physicochemical Profiling & Structural Implications

The safety profile of a chemical is intrinsically linked to its molecular structure. 2,6-Dimethyl-3-(piperidin-4-yl)pyridine contains two distinct pharmacophores: a weakly basic pyridine ring and a highly basic secondary amine (piperidine).

In its free base form, the compound is lipophilic and volatile, presenting significant inhalation and dermal absorption risks. To mitigate these hazards, the compound is typically supplied and stored as a dihydrochloride salt [1]. While the salt form reduces volatility, it introduces hygroscopicity; exposure to ambient moisture can lead to the slow release of corrosive hydrochloric acid fumes.

Table 1: Quantitative Physicochemical Data & Handling Rationale

| Property | Value | Mechanistic Implication for Handling |

| CAS Number | 2244085-62-7 (Salt) | Salt form is mandatory for long-term bench stability and volatility reduction[1]. |

| Molecular Weight | 263.21 g/mol | Critical for precise stoichiometric calculations to prevent unreacted basic residues[1]. |

| Topological Polar Surface Area (TPSA) | 24.92 Ų | Low TPSA indicates high membrane permeability, necessitating strict dermal protection[1]. |

| LogP | 3.009 | Highly lipophilic; readily crosses the blood-brain barrier if systemic absorption occurs[1]. |

| H-Bond Donors / Acceptors | 1 / 2 | Drives the compound's hygroscopicity; dictates the requirement for inert-atmosphere storage[1]. |

Mechanistic Toxicology

Understanding the why behind a hazard classification is critical for effective risk mitigation. The toxicity of piperidine derivatives is driven by their high basicity (pKa ~11) and lipophilicity[2].

When the compound contacts epidermal tissue, the basic piperidine nitrogen rapidly initiates the saponification of cellular lipids and the denaturation of structural proteins. This results in severe, deep-tissue chemical burns (GHS Category 1C)[2]. Furthermore, due to its LogP of 3.009[1], any free base generated during a reaction can rapidly penetrate the dermis, enter the systemic circulation, and cross the blood-brain barrier, leading to central nervous system (CNS) depression and neurotoxicity[2].

Fig 1: Toxicological pathways and mechanistic outcomes of piperidine derivative exposure.

Table 2: Hazard Classifications & Mechanistic Rationale

| Hazard Class | GHS Category | Mechanistic Rationale |

| Skin Corrosion | Category 1C | Secondary amine basicity causes rapid lipid saponification and cell lysis[2]. |

| Acute Toxicity (Dermal) | Category 3 | High LogP facilitates rapid transdermal systemic entry of the free base[1][2]. |

| Acute Toxicity (Inhalation) | Category 3 | Aerosolized particulates or free-base vapors severely disrupt alveolar membranes[2]. |

Self-Validating Experimental Protocols

To ensure absolute safety, experimental procedures must be designed as self-validating systems —meaning every step contains a built-in checkpoint to verify success before the operator is allowed to proceed.

Protocol: Inert-Atmosphere Handling and Functionalization

Objective: Safe transfer, dissolution, and reaction setup of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride.

Step 1: Static-Free Weighing

-

Causality: Amine salts are highly prone to triboelectric charging. Static buildup can cause the powder to aerosolize upon opening the container, leading to acute inhalation exposure.

-

Action: Weigh the compound inside a grounded, nitrogen-purged powder isolator using a static-dissipative PTFE spatula. Seal the material in a vial with a PTFE-lined septum cap.

-

Validation Checkpoint: The analytical balance must return to exactly 0.000 g after taring and removing the sealed vial. A deviation of >0.5 mg indicates residual airborne particulate, requiring an immediate isolator purge.

Step 2: Closed-System Dissolution

-

Causality: Opening vials of fine, hygroscopic powders in ambient air introduces moisture and risks respiratory exposure.

-

Action: Transfer the septum-sealed vial to a Class II fume hood. Inject the anhydrous reaction solvent (e.g., Dichloromethane) via a fine-gauge syringe, utilizing a secondary vent needle to equalize internal pressure.

-

Validation Checkpoint: Visually inspect the solution against a dark background. Complete optical clarity confirms full dissolution. Any turbidity indicates incomplete solvation, which could cause localized thermal spikes (hot-spots) upon the addition of subsequent reagents.

Step 3: Buffered Quenching

-

Causality: Direct aqueous quenching of reactions containing basic amines can cause violent exothermic splattering, releasing toxic free-base vapors into the hood environment.

-

Action: Quench the reaction mixture dropwise with a saturated, mildly acidic buffer (e.g., aqueous NH₄Cl) at 0°C to gently protonate any free piperidine species.

-

Validation Checkpoint: Extract a 10 µL aliquot of the aqueous layer and apply it to universal pH paper. The protocol is validated to proceed to separatory extraction only when the pH stabilizes between 6.0 and 7.0.

Fig 2: Self-validating workflow for the safe handling and reaction of basic amine scaffolds.

Emergency Response & Decontamination Rationale

Standard emergency responses must be adapted to the specific chemical properties of piperidine-substituted pyridines.

-

Dermal Exposure: Immediate flushing with copious amounts of water for a minimum of 15 minutes is required[2]. Causality: Water is necessary not just for mechanical removal, but to act as a heat sink. As the basic amine reacts with dermal moisture, it generates an exothermic heat of solution; insufficient water volume will merely spread the hot, corrosive alkaline solution over a larger surface area.

-

Spill Management: Do not sweep dry powders. Causality: Sweeping generates toxic aerosols. Spills of the dihydrochloride salt must be covered with a damp, non-combustible absorbent pad to suppress dust, then neutralized with a mild acidic spill-kit formulation before disposal as halogenated hazardous waste[2].

References

- Title: 2244085-62-7 | 2,6-Dimethyl-3-(piperidin-4-yl)

- Source: jubilantingrevia.

Sources

Commercial suppliers of high-purity 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Sourcing and Synthetic Integration of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine: A Technical Guide for Drug Development

Executive Summary

The compound 2,6-Dimethyl-3-(piperidin-4-yl)pyridine is a highly versatile, privileged pharmacophore building block utilized extensively in modern medicinal chemistry. Featuring a basic piperidine ring coupled to a sterically hindered, electron-modulated pyridine system, this scaffold is frequently deployed in the design of Pim kinase inhibitors[1] and metalloproteinase modulators[2]. For drug development professionals, securing high-purity commercial supplies of this intermediate—either as a free base (CAS: 1260871-08-6) or a dihydrochloride salt (CAS: 2244085-62-7)—is a critical first step in library synthesis and lead optimization.

Commercial Sourcing & Physicochemical Profiling

When sourcing 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, researchers must choose between the free base and the dihydrochloride salt. The dihydrochloride salt (Molecular Weight: 263.21 g/mol ) is generally preferred for long-term storage due to its enhanced stability against oxidation and atmospheric moisture[3].

Table 1: Commercial Supplier Matrix for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

| Supplier | CAS Number | Form | Purity | Storage Conditions |

| ChemScene | 2244085-62-7 | Dihydrochloride Salt | ≥98% | Sealed in dry, 2-8°C[3] |

| BLDpharm | 1260871-08-6 | Free Base | ≥95-98% | Room Temperature[4] |

| Echemi (Shaanxi Dideu) | 1260871-08-6 | Free Base / Salt | 99% (Industrial) | 25kg/Drum[5] |

Causality in Sourcing: The choice of salt form directly impacts the initial steps of synthetic workflows. The dihydrochloride salt requires neutralization (desalting) with a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) prior to electrophilic coupling at the piperidine nitrogen. Conversely, the free base can be used directly but may degrade if exposed to ambient light and air over prolonged periods.

Mechanistic Utility in Drug Design

The architectural logic of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine makes it an exceptional moiety for target engagement:

-

Piperidine Nitrogen : Acts as a strong hydrogen bond donor/acceptor or forms critical salt bridges with acidic residues (e.g., Asp or Glu) in the solvent-exposed or hinge regions of kinase targets[1].

-

2,6-Dimethylpyridine Core : The methyl groups provide steric shielding, which prevents rapid cytochrome P450-mediated N-oxidation of the pyridine ring, thereby improving the metabolic half-life of the resulting drug candidate. Furthermore, the steric bulk restricts the torsional angle between the piperidine and pyridine rings, locking the molecule into a bioactive conformation.

Pharmacophore logic and target engagement of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

Analytical Validation Protocol (Self-Validating System)

Trustworthiness in chemical synthesis requires rigorous quality control (QC) of commercial reagents before integration. Even for batches claiming ≥98% purity[3], trace impurities (such as unreacted piperidone intermediates or des-methyl analogs) can poison downstream catalytic cycles.

Step-by-Step QC Methodology:

-

Sample Preparation : Dissolve 1.0 mg of the commercial dihydrochloride salt[3] in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

-

LC-MS Analysis :

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

-

Causality: The acidic mobile phase ensures the piperidine nitrogen remains protonated, yielding a sharp, symmetric peak. Look for the[M+H]+ ion at m/z 191.15 (free base molecular weight is ~190.28 g/mol ).

-

-

1H-NMR Verification :

-

Dissolve 5 mg in D2O (if using the dihydrochloride salt) or CDCl3 (if using the free base).

-

Causality: D2O is required for the salt to ensure solubility and to exchange the acidic N-H and HCl protons, simplifying the aliphatic region of the spectrum. Verify the integration of the two distinct methyl groups on the pyridine ring (singlets around 2.4-2.6 ppm).

-

Synthetic Integration: Amide Coupling Protocol

Once validated, the secondary amine of the piperidine ring serves as an excellent nucleophile for functionalization. Below is a self-validating protocol for coupling the dihydrochloride salt with a generic carboxylic acid to form an amide linkage, a common step in synthesizing Pim kinase inhibitors[1].

Step-by-Step Methodology:

-

Activation : In a flame-dried round-bottom flask under inert nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU (coupling reagent).

-

Base Addition : Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: 4.0 equivalents are strictly necessary because 2.0 eq are consumed immediately to neutralize the 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride salt[3], while the remaining 2.0 eq facilitate the HATU-mediated activation of the carboxylic acid.

-

-

Nucleophilic Attack : Add 1.0 eq of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride. Stir at room temperature for 4 hours.

-

Reaction Quenching & Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

-

Validation : Monitor the disappearance of the m/z 191.15 peak via LC-MS to confirm complete conversion.

Synthetic workflow for amide coupling of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine.

References

1.3, ChemScene. 2.4, BLDpharm. 3.5, Echemi. 4.1, Google Patents. 5. 2, Google Patents.

Sources

- 1. US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 2. US7754750B2 - Metalloproteinase inhibitors - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 1060806-37-2|3-(2-Methylpyridin-3-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

Methodological & Application

Application Note: Synthesis of Urea Derivatives using 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Introduction & Structural Analysis[1]

The Scaffold

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7 for 2HCl salt) is a high-value pharmacophore often utilized in the development of GPCR ligands, kinase inhibitors, and neuroprotective agents. Its structure features two distinct nitrogen centers:[1]

-

Piperidine Nitrogen (

): A highly nucleophilic secondary amine. -

Pyridine Nitrogen (

): A basic but non-nucleophilic center due to the steric hindrance imposed by the ortho-methyl groups (the "Lutidine Effect").

Chemoselectivity Advantage

Unlike unsubstituted pyridine scaffolds, the 2,6-dimethyl substitution pattern provides built-in protection for the pyridine nitrogen. This steric blockade prevents quaternary ammonium salt formation or competitive acylation at the pyridine ring, allowing for highly chemoselective urea formation at the piperidine nitrogen without the need for protecting groups.

Pre-Reaction Protocol: Free-Basing

Commercial supplies of this building block are typically the dihydrochloride salt. Direct use in urea coupling often leads to poor conversion due to protonation of the nucleophile. You must release the free base.

Protocol:

-

Suspend 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride (1.0 equiv) in DCM (10 mL/g).

-

Add 1M NaOH (2.5 equiv) and stir vigorously for 20 minutes until the solid dissolves and two clear layers form.

-

Separate the organic layer.[2] Extract the aqueous layer twice with DCM/Isopropanol (9:1).

-

Combine organics, dry over anhydrous

, filter, and concentrate in vacuo. -

Result: A viscous, pale-yellow oil (Free Base). Use immediately to prevent carbonate formation from air.

Synthetic Protocols

Method A: Direct Isocyanate Addition

Best for: Reactions where the isocyanate partner is commercially available and stable.

Reagents:

-

Substrate: Free base scaffold (1.0 equiv)

-

Reagent: Aryl or Alkyl Isocyanate (1.1 equiv)

-

Solvent: Anhydrous DCM or THF[2]

-

Base: None required (or 0.1 equiv

if acid traces suspected)

Step-by-Step:

-

Dissolve the free base scaffold in anhydrous DCM (0.2 M concentration).

-

Cool the solution to 0°C under

atmosphere. -

Add the isocyanate dropwise (neat or dissolved in minimal DCM) over 5 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (10% MeOH in DCM). The product is typically more polar than the isocyanate but less polar than the amine.

-

Workup:

-

Scenario 1 (Precipitate forms): Filter the solid, wash with cold

. -

Scenario 2 (Soluble): Quench with 1M

, extract with DCM, dry (

-

-

Purification: Flash chromatography (DCM:MeOH:NH4OH gradient 98:2:0.1 to 90:10:1).

Method B: The Phenyl Carbamate Strategy (Two-Step)

Best for: Synthesizing ureas when the isocyanate is unstable, toxic, or unavailable. This method creates a stable "activated" intermediate.

Phase 1: Activation

-

Dissolve the amine partner (R-NH2, 1.0 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.

-

Add Phenyl Chloroformate (1.05 equiv) dropwise.

-

Stir 1 hour. Quench with water, extract DCM, and concentrate to obtain the Phenyl Carbamate intermediate (often a white solid).

Phase 2: Displacement

-

Dissolve 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (free base, 1.0 equiv) in DMSO or DMF (0.5 M).

-

Add the Phenyl Carbamate intermediate (1.1 equiv) and

(2.0 equiv). -

Heat to 60–80°C for 4–6 hours.

-

Mechanism: The piperidine amine attacks the carbamate, expelling phenol (leaving group) to form the urea.

-

Workup: Dilute with water/brine. Extract with EtOAc. Wash organic layer with 1M NaOH (to remove phenol byproduct—Critical Step).

Method C: CDI Coupling (One-Pot)

Best for: High-throughput parallel synthesis.

-

Dissolve the "R-Group" amine (1.0 equiv) in anhydrous THF.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at RT. Stir 2 hours (evolution of

gas observed). -

Add 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv).

-

Heat to 50°C for 12 hours.

-

Note: This method generates imidazole as a byproduct, which can be difficult to separate from the pyridine scaffold without careful chromatography.

Data Summary & Troubleshooting

| Parameter | Method A (Isocyanate) | Method B (Ph-O-CO-Cl) | Method C (CDI) |

| Yield (Typical) | 85–95% | 70–85% | 60–75% |

| Atom Economy | 100% | Moderate (Phenol waste) | Moderate (Imidazole waste) |

| Purification | Filtration often sufficient | NaOH wash required | Column usually required |

| Reaction Time | 2–4 Hours | 6–12 Hours | 12–18 Hours |

Common Pitfalls:

-

Peak Tailing in HPLC: The basic pyridine nitrogen interacts with silanols. Fix: Add 0.1% Formic Acid or Ammonia to the mobile phase.

-

Low Yield (Method B): Failure to remove the phenol byproduct can inhibit crystallization. Ensure the 1M NaOH wash is thorough.

-

Hygroscopicity: The urea products are often hygroscopic due to the pyridine ring. Store in a desiccator.

Visual Workflows

Decision Tree: Method Selection

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on reagent availability and stability.

Reaction Mechanism & Selectivity

Figure 2: Mechanistic flow highlighting the chemoselectivity driven by the steric hindrance of the 2,6-dimethylpyridine moiety.

References

-

BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate. BenchChem. Link

-

Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates using Triphosgene. Asian Pubs. Link

-

Thieme Connect. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. Link

-

PubChem. (2025). 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Structure and Properties. National Library of Medicine. Link

-

Organic Chemistry Portal. (2024). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines. Link

Sources

Protocol for N-alkylation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Executive Summary & Strategic Analysis

This application note details the regioselective N-alkylation of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS: 2244085-62-7). This scaffold is a critical pharmacophore in kinase inhibitor development, featuring two potential nucleophilic nitrogen centers.[1]

The Regioselectivity Challenge

The core challenge is distinguishing between the secondary amine of the piperidine ring and the aromatic nitrogen of the pyridine ring. However, the specific substitution pattern of this molecule renders it highly amenable to selective functionalization without protecting groups.[1]

-

Site A (Piperidine NH): A secondary aliphatic amine.[1] Highly nucleophilic with a pKa

10–11.[1] This is the target site. -

Site B (Pyridine N): An aromatic nitrogen.[1][2][3] While normally nucleophilic, the 2,6-dimethyl substitution creates significant steric hindrance ("steric shielding"), drastically reducing the rate of quaternization at this position.[1] Furthermore, the pKa of 2,6-lutidine (6.[1]72) is significantly lower than that of the piperidine.[1]

Method Selection Matrix

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation (S_N2) |

| Reagent Type | Aldehydes / Ketones | Alkyl Halides / Sulfonates |

| Selectivity | Excellent (No over-alkylation) | Good (Risk of quaternary salt if uncontrolled) |

| Scope | Branched/Complex alkyl groups | Primary/Simple secondary alkyl groups |

| Recommendation | Primary Choice for library generation. | Use for simple methyl/ethyl/benzyl groups.[1] |

Visual Workflows

Decision Tree & Mechanism

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway based on electrophile availability.

Protocol A: Reductive Amination (Preferred)[1]

This method is the "Gold Standard" for medicinal chemistry due to its mild conditions and prevention of over-alkylation (formation of quaternary ammonium salts).[1]

Materials

-

Substrate: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv)

-

Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][4] Note: THF can be used if solubility is an issue.[1]

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv).[1] Crucial for catalyzing imine formation.

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask or vial, dissolve the Substrate (1.0 equiv) in DCE (0.1 M concentration).

-

Imine Formation: Add the Aldehyde/Ketone (1.1 equiv).[1]

-

Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This pre-stir allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Note: Gas evolution (H₂) may occur; ensure the vessel is vented (e.g., needle in septum).[1]

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

-

Target Mass: [M+H]⁺ = (Substrate MW + Aldehyde MW - 16 + 2).[1]

-

-

Quench: Add saturated aqueous NaHCO₃ (approx. 5 volumes relative to solvent). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract with DCM (3x).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Optimization Table

| Variable | Recommendation | Impact |

| Solvent | DCE > DCM > THF | DCE promotes imine formation best. |

| Reducing Agent | NaBH(OAc)₃ | Much more selective than NaBH₄; avoids reducing the aldehyde/ketone directly.[1][4] |

| Temperature | 20–25 °C | Heating is rarely required and may promote side reactions.[1] |

Protocol B: Direct Alkylation (S_N2)[1]

Use this method for simple alkyl halides (Methyl Iodide, Benzyl Bromide) where reductive amination is not possible.[1]

Materials

-

Substrate: 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (1.0 equiv)

-

Electrophile: Alkyl Halide (1.0 – 1.1 equiv).[1][5] Strict stoichiometry is vital.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (2.0 equiv).[1]

-

Solvent: Acetonitrile (MeCN) (Preferred) or DMF.[1]

Step-by-Step Procedure

-

Setup: Suspend Substrate (1.0 equiv) and K₂CO₃ (3.0 equiv) in anhydrous MeCN (0.1 M).

-

Addition: Add the Alkyl Halide (1.0 equiv) dropwise at 0 °C or RT.

-

Reaction: Stir at RT (or 60 °C for unreactive chlorides) for 4–12 hours.

-

Monitoring: Check LCMS for conversion. Look for M+R (Product) vs M+2R (Quaternary impurity).

-

Workup: Filter off solids (K₂CO₃). Concentrate the filtrate.

-

Purification: Flash chromatography is usually required to remove trace over-alkylated byproducts.[1]

Analytical & Quality Control

Expected NMR Signatures

-

Diagnostic Shift: Upon alkylation, the piperidine ring protons adjacent to the nitrogen (C2 and C6 of the piperidine) will shift upfield relative to the free amine, but the specific pattern depends on the R-group.

-

Pyridine Integrity: The singlet (or splitting pattern) of the aromatic proton at the pyridine C4/C5 positions should remain unchanged, confirming no reaction occurred on the pyridine ring.[1]

-

Methyl Groups: The two singlets for the 2,6-dimethyl groups on the pyridine (approx.[1] 2.4–2.6 ppm) should remain distinct and integrated to 6H.[1]

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion (Protocol A) | Wet solvent or old reducing agent. | Use anhydrous DCE; buy fresh NaBH(OAc)₃.[1] Increase AcOH to 2.0 equiv. |

| Over-alkylation (Protocol B) | Excess alkyl halide used.[1][5] | Strict 1.0 equiv stoichiometry.[1] Switch to Protocol A if possible. |